Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate
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Overview
Description
Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds similar to the one mentioned have been synthesized and evaluated for their antimicrobial activity. For instance, new 1,2,4-triazoles derived from isonicotinic acid hydrazide have shown promise in antimicrobial studies, indicating the potential for related compounds to be used in developing new antimicrobial agents (Bayrak et al., 2009).
Neurotransmitter Mimicry and Pharmacological Interest
Compounds that mimic the activity of neurotransmitters like γ-aminobutyric acid (GABA) have significant pharmacological interest, especially in treating neurological disorders. Research into GABA analogues, such as trans-4-aminocrotonic acid and muscimol, has led to the development of new classes of GABA agonists, suggesting a potential application for structurally similar compounds in exploring neurotransmitter system functions (Krogsgaard‐Larsen et al., 1977).
Anticancer and Antifilarial Agents
The synthesis of specific thiazoles and selenazoles has been targeted for their potential antitumor and antifilarial activities. This area of research involves exploring the effects of variously substituted carbamates on cancer cell proliferation and survival in animal models, indicating a research avenue for compounds with similar structures (Kumar et al., 1993).
Derivatization in Analytical Chemistry
Chloroformates, including those with isobutyl groups, are used as derivatizing agents in gas chromatography. This application highlights the importance of such compounds in analytical methodologies, enabling the analysis of complex mixtures and the quantification of specific analytes in various matrices (Hušek, 1998).
Organic Synthesis and Chemical Transformations
Research into the synthesis of diverse protected thiols and their application in creating functional polymers through thiol-ene coupling demonstrates the utility of carbamate esters in organic synthesis. This suggests potential applications for similar compounds in material science and polymer chemistry (David & Kornfield, 2008).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . The interaction often results in changes at the molecular and cellular level, leading to the observed biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, again depending on the specific biological activity they exhibit . The downstream effects of these pathway alterations can include a variety of cellular responses, from changes in cell growth and proliferation in the case of antitumor activity, to alterations in microbial growth for antimicrobial activity .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its overall efficacy and potential side effects .
Result of Action
Based on the known biological activities of thiazole derivatives, the effects can range from changes in cell growth and proliferation (in the case of antitumor activity), to alterations in microbial growth (for antimicrobial activity), among others .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
2-methylpropyl N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)9-23-16(22)20-15-19-13(10-24-15)6-14(21)18-8-12-4-3-5-17-7-12/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPMGGYFBAMVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.